molecular formula C8H6N2OS B1627198 5-Thiophen-2-yl-1H-pyrazin-2-one CAS No. 912771-42-7

5-Thiophen-2-yl-1H-pyrazin-2-one

Cat. No. B1627198
M. Wt: 178.21 g/mol
InChI Key: RHKPBJGCOVUIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiophen-2-yl-1H-pyrazin-2-one (T2P) is an organic compound that is widely used in scientific research. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. T2P is a useful tool for studying the effects of different chemicals on biological systems. It has been used in a variety of research applications, including as a model compound for drug development, as a reagent for organic synthesis, and as a fluorescent probe for studying enzyme reactions.

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Antimicrobial and Antitumor Properties

    • By the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized .
    • The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .
    • As a result, a number of novel N - [2- (5- [ R -1 H -indol-3-yl)-ethyl]-2- (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)carbamides have been synthesized .
    • The antimicrobial and antitumor properties of the resulting compounds have been tested .
    • Compounds with a high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified .
  • Cannabinoid-1 (CB1) Receptor Antagonists

    • A series of 5-thiophen-2-yl pyrazole derivatives have been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists .
  • Chemical Reactivity Parameters

    • The reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential of thiophene derivatives have been studied . These parameters can provide valuable insights into the chemical behavior of these compounds .
  • Tyrosinase Inhibition

    • Certain thiophene derivatives have been found to inhibit tyrosinase, an enzyme that plays a key role in the production of melanin . This makes them potentially useful in the treatment of conditions related to melanin overproduction, such as hyperpigmentation .

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKPBJGCOVUIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587572
Record name 5-(Thiophen-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiophen-2-yl-1H-pyrazin-2-one

CAS RN

912771-42-7
Record name 5-(Thiophen-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thiophen-2-yl-1H-pyrazin-2-one
Reactant of Route 2
Reactant of Route 2
5-Thiophen-2-yl-1H-pyrazin-2-one
Reactant of Route 3
Reactant of Route 3
5-Thiophen-2-yl-1H-pyrazin-2-one
Reactant of Route 4
Reactant of Route 4
5-Thiophen-2-yl-1H-pyrazin-2-one
Reactant of Route 5
Reactant of Route 5
5-Thiophen-2-yl-1H-pyrazin-2-one
Reactant of Route 6
Reactant of Route 6
5-Thiophen-2-yl-1H-pyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.